3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole
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Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an indole ring. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole typically involves the bromination of a suitable indole precursor. One common method is the bromomethylation of 5-(trifluoromethyl)-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the indole compound.
Oxidation and reduction: Products may include oxidized or reduced forms of the trifluoromethyl group.
Scientific Research Applications
3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(trifluoromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-5-(methyl)-1H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C10H7BrF3N |
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Molecular Weight |
278.07 g/mol |
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H7BrF3N/c11-4-6-5-15-9-2-1-7(3-8(6)9)10(12,13)14/h1-3,5,15H,4H2 |
InChI Key |
NLKQZCASZFPYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CBr |
Origin of Product |
United States |
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